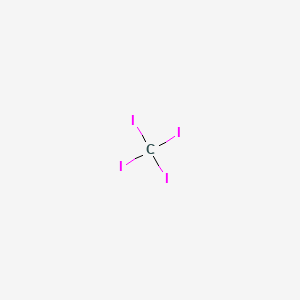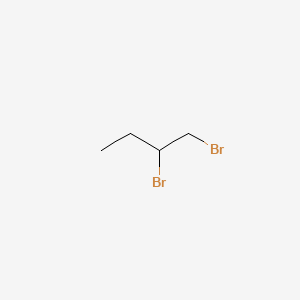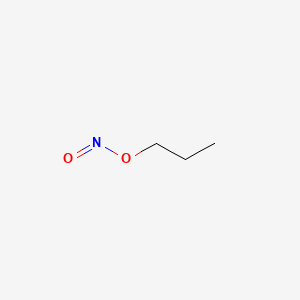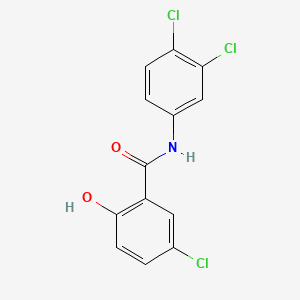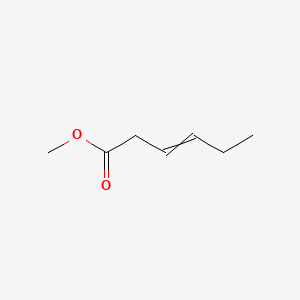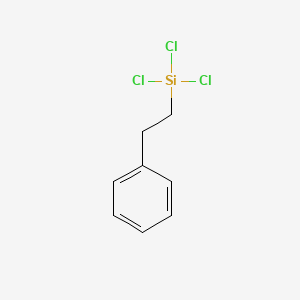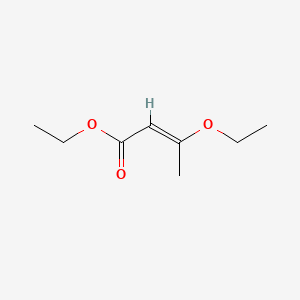
Ethyl 3-ethoxy-2-butenoate
概要
説明
Ethyl 3-ethoxy-2-butenoate, also known as 2-butenoic acid, 3-ethoxy-, ethyl ester, is an organic compound with the molecular formula C8H14O3. It is an ester derived from 2-butenoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-2-butenoate can be synthesized through the esterification of 2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-butenoic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: 3-ethoxy-2-butenoic acid.
Reduction: 3-ethoxy-2-butanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-ethoxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 3-ethoxy-2-butenoate involves its reactivity as an ester. In hydrolysis reactions, it is cleaved by water or enzymes to produce 2-butenoic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as ester hydrolysis catalyzed by esterases in biological systems .
類似化合物との比較
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Ethyl propanoate: Similar in structure but with a different alkyl chain length.
Uniqueness: Ethyl 3-ethoxy-2-butenoate is unique due to its conjugated double bond and ethoxy substituent, which confer distinct reactivity and properties compared to other esters. This makes it valuable in specific synthetic applications where these features are advantageous .
特性
CAS番号 |
998-91-4 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
ethyl (Z)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- |
InChIキー |
ZOCYCSPSSNMXBU-SREVYHEPSA-N |
SMILES |
CCOC(=CC(=O)OCC)C |
異性体SMILES |
CCO/C(=C\C(=O)OCC)/C |
正規SMILES |
CCOC(=CC(=O)OCC)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-ethoxybut-2-enoate in the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones?
A1: Ethyl 3-ethoxybut-2-enoate serves as a crucial starting material in the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones. [] The reaction involves a combination of Lewis acid and base catalysts. The Lewis base, LDA (lithium diisopropylamide), activates Ethyl 3-ethoxybut-2-enoate by deprotonating its acidic alpha-hydrogen. This activated form then reacts with a ketone, activated by a Lewis acid (BF3·Et2O or InBr3), leading to a series of reactions that ultimately form the desired pyran-2-one ring structure.
Q2: What are the advantages of this synthetic approach using Ethyl 3-ethoxybut-2-enoate compared to other methods for synthesizing similar compounds?
A2: The research highlights several advantages of using Ethyl 3-ethoxybut-2-enoate in this specific synthetic route:
- High Efficiency: The reaction boasts excellent yields, reaching up to 99%, indicating a highly efficient conversion of starting materials to the desired product. []
- Mild Conditions: The reaction proceeds under mild conditions, suggesting a wider range of functional group tolerance and potential for broader applications. []
- Versatile Substrate Scope: The method accommodates a variety of ketones, including aromatic, aliphatic, and heterocyclic variations, highlighting the versatility of Ethyl 3-ethoxybut-2-enoate as a starting material. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
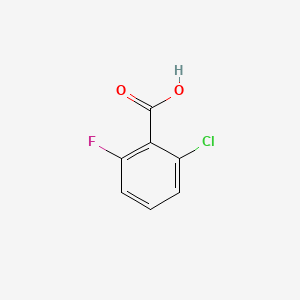

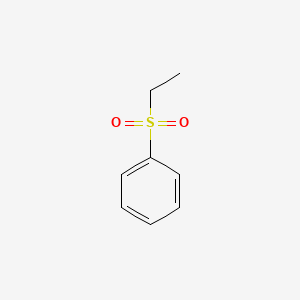
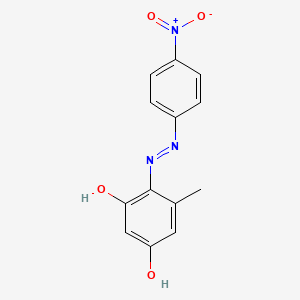
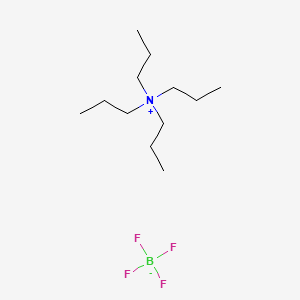
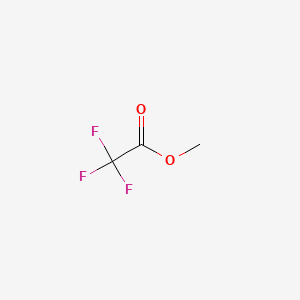
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
